molecular formula C57H53N5O7S B13397265 Tosyl-FHBG CAS No. 206067-84-7

Tosyl-FHBG

Cat. No.: B13397265
CAS No.: 206067-84-7
M. Wt: 952.1 g/mol
InChI Key: GWOKTINUYGXEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosyl-FHBG, also known as 9-(4-fluoro-3-hydroxymethylbutyl)guanine tosylate, is a compound used primarily in the field of molecular imaging. It is a derivative of guanine and is labeled with the radioactive isotope fluorine-18. This compound is particularly significant in positron emission tomography (PET) imaging, where it serves as a reporter probe for the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene. This allows for the non-invasive monitoring of gene expression and cellular processes in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tosyl-FHBG involves several key steps. Initially, the precursor compound, 9-(4-hydroxy-3-hydroxymethylbutyl)guanine, is tosylated using tosyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like acetonitrile at room temperature. The tosylated intermediate is then fluorinated using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst like Kryptofix 2.2.2. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is fully automated using advanced radiosynthesizers. These systems are designed to handle the complex multi-step synthesis required for producing fluorine-18 labeled compounds. The use of disposable cassettes and pre-configured synthesis protocols ensures consistent quality and compliance with good manufacturing practice (GMP) guidelines .

Chemical Reactions Analysis

Types of Reactions

Tosyl-FHBG undergoes several types of chemical reactions, including nucleophilic substitution and elimination reactions. The tosylate group serves as an excellent leaving group, facilitating these reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, thiols, and amines. The reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Common bases used in these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific nucleophile or base used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while elimination reactions would produce alkenes .

Scientific Research Applications

Tosyl-FHBG has a wide range of applications in scientific research, particularly in the fields of molecular imaging and gene therapy. Some of its key applications include:

    Positron Emission Tomography (PET) Imaging: this compound is used as a PET imaging tracer to monitor the expression of the HSV1-tk gene in vivo.

    Cell Tracking: The compound is used to visualize and monitor the distribution and viability of transplanted cells in animal models.

    Cancer Research: this compound is employed in cancer research to study the biodistribution and targeting of therapeutic cells in tumor models.

Mechanism of Action

The mechanism of action of Tosyl-FHBG involves its uptake by cells expressing the HSV1-tk gene. Once inside the cell, the compound is phosphorylated by the thymidine kinase enzyme, trapping it within the cell. This allows for the accumulation of the radioactive tracer, which can then be detected using PET imaging. The molecular targets involved in this process include the HSV1-tk enzyme and the cellular nucleoside transporters that facilitate the uptake of the compound .

Comparison with Similar Compounds

Tosyl-FHBG is often compared with other radiolabeled nucleoside probes used in PET imaging, such as 2’-fluoro-2’-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU) and 9-(3-fluoro-1-hydroxy-2-propoxymethyl)guanine (FHPG). While FIAU has higher accumulation rates in HSV1-tk expressing cells, this compound offers better imaging contrast and lower background radioactivity. Additionally, this compound has improved pharmacokinetic properties, making it a preferred choice for certain applications .

List of Similar Compounds

This compound stands out due to its unique combination of high specificity, favorable pharmacokinetics, and excellent imaging properties, making it a valuable tool in molecular imaging and gene therapy research.

Properties

CAS No.

206067-84-7

Molecular Formula

C57H53N5O7S

Molecular Weight

952.1 g/mol

IUPAC Name

[2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-oxo-1H-purin-9-yl]butyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C57H53N5O7S/c1-41-24-34-51(35-25-41)70(64,65)69-39-42(38-68-57(46-20-12-6-13-21-46,47-22-14-7-15-23-47)48-28-32-50(67-3)33-29-48)36-37-62-40-58-52-53(62)59-55(60-54(52)63)61-56(43-16-8-4-9-17-43,44-18-10-5-11-19-44)45-26-30-49(66-2)31-27-45/h4-35,40,42H,36-39H2,1-3H3,(H2,59,60,61,63)

InChI Key

GWOKTINUYGXEEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CCN2C=NC3=C2N=C(NC3=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.